1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine

Catalog No.
S11168983
CAS No.
160113-33-7
M.F
C16H25NS
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]pi...

CAS Number

160113-33-7

Product Name

1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine

IUPAC Name

1-[(1S,2R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine

Molecular Formula

C16H25NS

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m1/s1

InChI Key

DKFAAPPUYWQKKF-ZBFHGGJFSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3

Isomeric SMILES

C[C@@H]1CCCC[C@]1(C2=CC=CS2)N3CCCCC3

Gacyclidine has been used in trials studying the treatment of Tinnitus.

1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine, commonly referred to as gacyclidine, is a psychoactive compound classified as a dissociative agent. It functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamate neurotransmission. This compound is structurally related to phencyclidine (PCP) and is derived from tenocyclidine (TCP), making it part of a broader class of NMDA receptor antagonists that exhibit similar pharmacological properties .

, including:

  • Oxidation: The introduction of oxygen into the molecular structure.
  • Reduction: The addition of hydrogen or the removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include sodium azide, lithium aluminium hydride, and Raney nickel. These reactions can lead to the formation of different derivatives and analogs with varying biological activities.

Gacyclidine exhibits significant biological activity due to its role as an NMDA receptor antagonist. Research indicates that it is approximately five times more potent than PCP in vitro and twice as potent in vivo. This compound has been explored for its potential therapeutic effects in treating conditions such as tinnitus, stroke, and traumatic brain injuries by reducing neuronal damage . Its psychoactive properties also alter perception, making it a subject of interest in both medicinal chemistry and recreational drug use.

The synthesis of gacyclidine involves several steps:

  • Preparation of Cyclohexanol: The reaction begins with the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide.
  • Formation of Azide: Cyclohexanol is treated with sodium azide to produce the corresponding azide.
  • Reduction to Amine: The azide is then reduced using lithium aluminium hydride or Raney nickel to yield the amine, typically favoring a cis configuration.
  • Dialkylation: Finally, the compound undergoes dialkylation with 1,5-dibromopentane to yield gacyclidine as a diastereomeric mixture .

Gacyclidine has several applications:

  • Therapeutic Use: Investigated for its potential in treating neurological conditions such as tinnitus and traumatic brain injuries due to its neuroprotective properties.
  • Research Tool: Used in pharmacological studies to understand NMDA receptor functions and related pathways.
  • Psychoactive Substance: Explored for its dissociative effects in both clinical settings and recreational contexts .

Studies on gacyclidine's interactions primarily focus on its binding affinity at NMDA receptors. It has been shown to exhibit enantioselectivity at these binding sites, indicating that different stereoisomers may have distinct pharmacological profiles. The interaction studies suggest that gacyclidine can effectively discriminate between enantiotopic edges of the achiral PCP structure, which may influence its potency and therapeutic efficacy .

Gacyclidine shares structural similarities with several other compounds known for their NMDA receptor antagonism. A comparison highlights its uniqueness:

Compound NameStructural FeaturesPotency (in vitro)Potency (in vivo)
PhencyclidineAromatic ring + cyclohexylpiperidine coreReferenceReference
TenocyclidineSimilar core structure but different substituentsLess potent than gacyclidineLess potent than gacyclidine
KetamineAryl cyclohexylamine derivativeHighModerate
MemantineAmino-adamantane derivativeModerateLow

Gacyclidine is distinguished by its specific thiophene substitution and unique stereochemistry (1S,2R), which contributes to its enhanced potency compared to other NMDA antagonists like phencyclidine and tenocyclidine .

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

263.17077098 g/mol

Monoisotopic Mass

263.17077098 g/mol

Heavy Atom Count

18

Wikipedia

Gacyclidine

Dates

Last modified: 08-08-2024

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